1,12-Bis(1-pyrenyl)dodecane
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Overview
Description
1,12-Bis(1-pyrenyl)dodecane is an organic compound that consists of two pyrene units connected by a twelve-carbon aliphatic chain Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,12-Bis(1-pyrenyl)dodecane can be synthesized through a multi-step process involving the coupling of pyrene with a twelve-carbon aliphatic chain. One common method involves the reaction of pyrene with a dodecane derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent coupling reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,12-Bis(1-pyrenyl)dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrene units or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms or other substituents onto the pyrene units.
Scientific Research Applications
1,12-Bis(1-pyrenyl)dodecane has several scientific research applications, including:
Biology: Its fluorescence properties make it useful in biological imaging and as a marker in cellular studies.
Mechanism of Action
The mechanism by which 1,12-Bis(1-pyrenyl)dodecane exerts its effects is primarily related to its photophysical properties. The compound’s fluorescence is influenced by its molecular structure, allowing it to interact with various molecular targets. The pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): The compound can transfer energy to nearby molecules, making it useful in studying molecular interactions.
Aggregation-Induced Emission (AIE): The compound exhibits enhanced fluorescence when aggregated, which is useful in various applications.
Comparison with Similar Compounds
1,12-Bis(2-nitrophenoxy)dodecane: Another compound with a twelve-carbon aliphatic chain but different functional groups.
Dipyrenyl decane: A similar compound with two pyrene units connected by a decane chain.
Uniqueness: 1,12-Bis(1-pyrenyl)dodecane is unique due to its specific combination of pyrene units and a twelve-carbon aliphatic chain, which imparts distinct photophysical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness.
Properties
CAS No. |
61549-33-5 |
---|---|
Molecular Formula |
C44H42 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
1-(12-pyren-1-yldodecyl)pyrene |
InChI |
InChI=1S/C44H42/c1(3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35)2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36/h11-12,15-30H,1-10,13-14H2 |
InChI Key |
BNHLULSUZJRZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
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